Carbonyl Spacer vs. Direct C–N Linkage: Hydrogen-Bond Acceptor Capacity and Topological Polar Surface Area Distinction
The target compound incorporates an amide carbonyl spacer between the piperidine and piperazine rings, increasing hydrogen-bond acceptor count to 6 and topological polar surface area (TPSA) to approximately 62 Ų. In contrast, the direct-linked analog tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1), which lacks the carbonyl, possesses only 4 H-bond acceptors and a TPSA of approximately 45 Ų [1]. This 50% increase in H-bond acceptor count and ~38% increase in TPSA alters the compound's solvation profile, permeability characteristics, and capacity to participate in intermolecular hydrogen-bonding networks within ternary complex formation in PROTAC designs [2].
| Evidence Dimension | Hydrogen-bond acceptor count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | H-bond acceptors: 6; TPSA: 61.9–62 Ų; Molecular weight: 297.39 Da; Molecular formula: C15H27N3O3 |
| Comparator Or Baseline | tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1): H-bond acceptors: 4; TPSA: 44.81 Ų; Molecular weight: 269.38 Da; Molecular formula: C14H27N3O2 |
| Quantified Difference | Target has +2 H-bond acceptors (50% increase); TPSA difference of ~17 Ų (38% higher); MW difference of 28.01 Da (10.4% higher, attributable to the carbonyl oxygen) |
| Conditions | Predicted physicochemical properties from ChemSpider (ACD/Labs Percepta Platform v14.00), PubChem (XLogP3 3.0), and molbase.cn databases |
Why This Matters
The additional H-bond acceptor and larger PSA directly influence aqueous solubility and passive membrane permeability—critical parameters for PROTAC linker performance where the linker must balance solubility with the ability to form stable ternary complexes, and are non-negotiable variables in linker selection for degrader design.
- [1] Molbase. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1): LogP = 1.4957, PSA = 44.81. https://qiye.molbase.cn (accessed 2025). View Source
- [2] Creative Biolabs. Linker Matters in Protein Degrader Design: piperazine/piperidine linkers increase solubility and stability of ternary complexes (2024). https://www.creative-biolabs.com (accessed 2025). View Source
